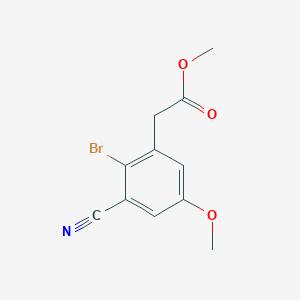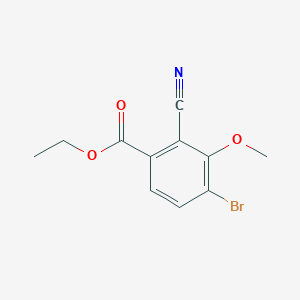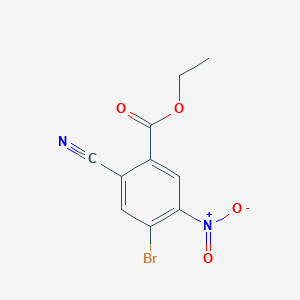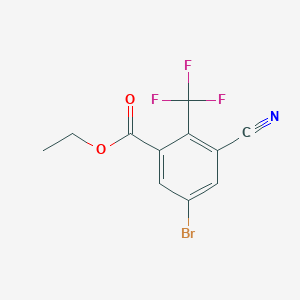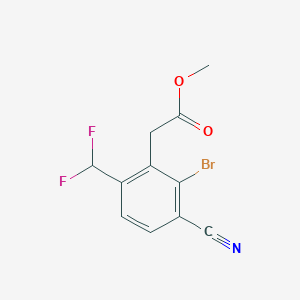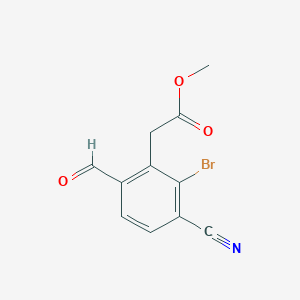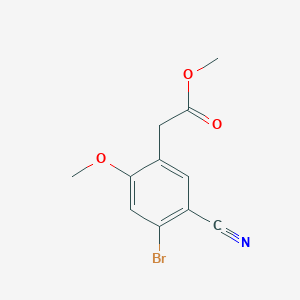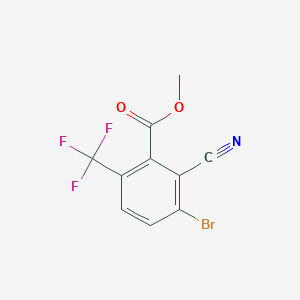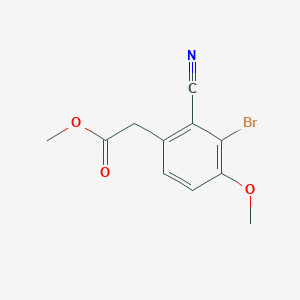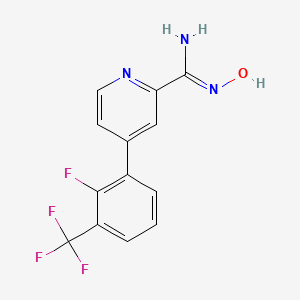
4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
Descripción general
Descripción
The compound “4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine” seems to be a complex organic molecule. It appears to contain a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and synthetic compounds . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry that has the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate have been synthesized . The synthesis of such compounds often involves complex organic reactions .
Aplicaciones Científicas De Investigación
Fluorine Chemistry and Drug Design
Fluorine's unique properties, such as high electronegativity and small size, make fluorinated compounds essential in pharmaceuticals, demonstrating enhanced stability, bioavailability, and membrane permeability. Organofluorine compounds, notably those incorporating the trifluoromethyl group, are prevalent in drugs targeting a wide range of diseases, including cancer. The presence of fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals, making it a critical element in drug design and development (Upadhyay et al., 2020).
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are well-established in treating various cancers due to their ability to interfere with nucleic acid synthesis. The incorporation of fluorine into pyrimidines has been shown to enhance their anticancer activity by affecting nucleic acid structure and dynamics. Research continues to explore the structural and thermodynamic bases for the anticancer activity of fluorinated nucleosides, providing valuable insights into designing more effective and selective anticancer agents (Gmeiner, 2020).
Environmental and Biological Implications of Fluorinated Compounds
Studies on the environmental and biological implications of fluorinated compounds, including perfluorinated acids (PFAs), have highlighted their persistence and bioaccumulation potential. These characteristics raise concerns about the long-term environmental and health impacts of fluorinated compounds, prompting research into their degradation, environmental fate, and effects on human health (Conder et al., 2008; D’eon & Mabury, 2011). These insights are crucial for assessing the safety and environmental impact of new fluorinated compounds in scientific research and their applications.
Propiedades
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKKVZOEGHBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



